4-Bromo-5-methyl-1H-indazol-3-amine
Overview
Description
4-Bromo-5-methyl-1H-indazol-3-amine is a chemical compound belonging to the indazole family, which is a class of nitrogen-containing heterocyclic compounds. Indazoles are known for their diverse biological activities and are often used as building blocks in medicinal chemistry . The structure of this compound consists of a bromine atom at the 4th position, a methyl group at the 5th position, and an amine group at the 3rd position on the indazole ring .
Mechanism of Action
Target of Action
The primary target of 4-Bromo-5-methyl-1H-indazol-3-amine is tyrosine kinase . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell. They play significant roles in the modulation of growth factors, signaling pathways, and immune responses .
Mode of Action
This compound interacts with its target by binding effectively with the hinge region of tyrosine kinase . This interaction inhibits the activity of the enzyme, leading to changes in the downstream signaling pathways .
Biochemical Pathways
The inhibition of tyrosine kinase affects various biochemical pathways. It can lead to the suppression of growth factor signaling pathways, which are often overactive in cancer cells . This can result in the inhibition of cell proliferation and the induction of apoptosis .
Result of Action
The molecular and cellular effects of this compound’s action primarily include the inhibition of cell proliferation and the induction of apoptosis . These effects can lead to the suppression of tumor growth in various types of cancer .
Biochemical Analysis
Biochemical Properties
Indazole derivatives, which include 4-Bromo-5-methyl-1H-indazol-3-amine, have been found to exhibit antiproliferative activity . This suggests that this compound may interact with certain enzymes and proteins to inhibit cell growth .
Cellular Effects
This suggests that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that this compound is stable when stored at temperatures between 0-8°C .
Metabolic Pathways
Given its potential antiproliferative activity, it may interact with enzymes or cofactors involved in cell growth and proliferation .
Subcellular Localization
Based on its potential antiproliferative activity, it may be localized to areas of the cell involved in growth and proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-methyl-1H-indazol-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of 2-nitrobenzonitriles as starting materials, which undergo a two-step sequence involving reduction and cyclization . Transition metal-catalyzed reactions, such as those using copper or silver catalysts, are also employed to facilitate the formation of the indazole ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-methyl-1H-indazol-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4th position can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amine group.
Cyclization Reactions: The indazole ring can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include organometallic reagents, oxidizing agents, and reducing agents. Conditions such as elevated temperatures, specific solvents, and catalysts are often required to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can modify the oxidation state of the amine group .
Scientific Research Applications
4-Bromo-5-methyl-1H-indazol-3-amine has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of potential drug candidates with various biological activities, such as anticancer, anti-inflammatory, and antimicrobial properties.
Biological Studies: The compound is used in studies to investigate its effects on different biological pathways and targets, including kinases and receptors.
Chemical Biology: Researchers use this compound to develop chemical probes for studying protein functions and interactions.
Industrial Applications: The compound is employed in the development of new materials and chemical processes.
Comparison with Similar Compounds
4-Bromo-5-methyl-1H-indazol-3-amine can be compared with other indazole derivatives, such as:
1H-Indazole-3-amine: Lacks the bromine and methyl groups, which may result in different biological activities and properties.
5-Methyl-1H-indazole-3-amine: Similar structure but without the bromine atom, leading to variations in reactivity and biological effects.
4-Bromo-1H-indazole-3-amine: Lacks the methyl group, which can influence its chemical behavior and interactions.
Properties
IUPAC Name |
4-bromo-5-methyl-1H-indazol-3-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3/c1-4-2-3-5-6(7(4)9)8(10)12-11-5/h2-3H,1H3,(H3,10,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKLIXMKJIGOMOT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)NN=C2N)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301295360 | |
Record name | 4-Bromo-5-methyl-1H-indazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301295360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1715912-74-5 | |
Record name | 4-Bromo-5-methyl-1H-indazol-3-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1715912-74-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-5-methyl-1H-indazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301295360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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